2-Methyl-5-nitro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C8H6F3N2O2, and it features a pyridine ring substituted with a methyl group, a nitro group, and a trifluoromethyl group. This compound is characterized by its distinctive trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of the nitro group also contributes to its reactivity, making it an important compound in various chemical syntheses and applications.
The chemical reactivity of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine can be attributed to the functional groups present in its structure. Common reactions include:
Research indicates that 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine exhibits significant biological activity. It has been studied for its potential as:
Several methods exist for synthesizing 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine:
2-Methyl-5-nitro-3-(trifluoromethyl)pyridine finds applications in several fields:
Interaction studies involving 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine focus on its behavior in biological systems and its interactions with various proteins and enzymes. These studies are crucial for understanding its mechanism of action and potential side effects when used as a pharmaceutical agent.
Several compounds share structural similarities with 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Methyl substitution on pyridine | Commonly used as a solvent and reagent |
| 3-Trifluoromethylpyridine | Trifluoromethyl substitution on pyridine | Exhibits unique electronic properties |
| 5-Nitropyridine | Nitro substitution on pyridine | Known for its role in organic synthesis |
| 2,6-Dimethylnitropyridine | Dimethyl and nitro substitutions | Increased lipophilicity enhances biological activity |
The uniqueness of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine lies in the combination of both trifluoromethyl and nitro groups on the pyridine ring, which significantly affects its reactivity and biological profile compared to other similar compounds.
The compound is formally designated as 2-methyl-5-nitro-3-(trifluoromethyl)pyridine under IUPAC nomenclature, reflecting its pyridine backbone substituted at positions 2, 3, and 5. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1824299-76-4 | |
| Molecular Formula | C₇H₅F₃N₂O₂ | |
| Molecular Weight | 206.12 g/mol | |
| SMILES Notation | CC1=C(C=C(C=N1)N+[O-])C(F)(F)F | |
| InChI Key | SWXWJZQUQSXUMN-UHFFFAOYSA-N |
The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are electron-withdrawing, while the methyl (-CH₃) group introduces steric bulk, collectively influencing reactivity and intermolecular interactions.
The pyridine ring adopts a planar geometry with bond angles and lengths modulated by substituents:
Density Functional Theory (DFT) studies on analogous compounds (e.g., 5-(trifluoromethyl)pyridine-2-thiol) reveal:
While direct X-ray diffraction data for this compound is unavailable, crystallographic principles (Bragg’s law: $$ n\lambda = 2d\sin\theta $$) predict:
The trifluoromethyl group’s rotational freedom in the solid state may lead to disordered crystallographic positions, complicating refinement.
Vapor-phase fluorination represents a cornerstone in the synthesis of trifluoromethylpyridines (TFMPs), including 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. This method typically involves sequential or simultaneous chlorination and fluorination of picoline (methylpyridine) derivatives at elevated temperatures (>300°C) using transition metal catalysts. For example, 3-picoline undergoes chlorination in the presence of chlorine gas to form 3-(trichloromethyl)pyridine, which is subsequently fluorinated using hydrogen fluoride (HF) over iron fluoride (FeF₃) catalysts to yield 3-(trifluoromethyl)pyridine (3-TF) [1].
A dual-phase reactor design enhances efficiency:
Catalyst composition critically influences selectivity. Chromia (Cr₂O₃) modified with fluorine and chlorine via halogen exchange reactions exhibits optimal activity when surface halogenation reaches ~4 at.% fluorine and 6 at.% chlorine [4]. This halogenated chromia facilitates C–F bond formation while minimizing byproducts like polychlorinated pyridines.
Nucleophilic trifluoromethylation enables direct introduction of the CF₃ group to pyridine rings. A breakthrough method involves hydrosilylation-mediated activation of pyridines followed by electrophilic trifluoromethylation. For instance, treatment of 3-picoline with hydrosilanes generates N-silyl enamine intermediates, which react with trifluoromethylating reagents like TMSCF₃ (Ruppert–Prakash reagent) under acidic conditions to yield 3-(trifluoromethyl)pyridines [2].
This approach achieves regioselective functionalization at the 3-position, a challenging target for electrophilic methods. The mechanism proceeds via:
The method is adaptable to late-stage functionalization of bioactive molecules and permits perfluoroalkylation (e.g., CF₂CF₃) by substituting TMSCF₃ with analogous reagents [2].
Nitration of polyhalogenated pyridines requires careful optimization due to electron-withdrawing effects from halogen substituents, which deactivate the ring. Directed nitration strategies leverage N-oxide intermediates or meta-directing groups to enhance reactivity. For example, pre-functionalizing 3-(trifluoromethyl)pyridine with a methyl group at the 2-position directs nitration to the 5-position via steric and electronic effects [3].
Key parameters include:
Halogenated byproducts, such as 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, are minimized using excess nitric acid and controlled reaction times.
Catalytic halogen exchange (Cl/F) provides a route to replace chlorine atoms with fluorine in polyhalogenated precursors. Chromia-based catalysts, when treated with CCl₂F₂ at 390°C, undergo surface fluorination and chlorination, forming active CrOₓFᵧCl_z species that mediate CF₂Cl₂ dismutation into CF₃Cl and CCl₃F [4].
Optimal performance occurs at 4 at.% fluorine and 6 at.% chlorine surface composition, as determined by X-ray photoelectron spectroscopy (XPS) [4]. CeO₂-ZrO₂ mixed oxides also catalyze 2-chloropyridine fluorination using HF, achieving 85% conversion to 2-fluoropyridine at 380°C [6].
Continuous-flow systems enhance scalability and control in trifluoromethylation and nitration steps. A notable example employs mesoporous graphitic carbon nitride (mpgC₃N₄) as a photocatalyst in a packed-bed reactor. Under blue light (457 nm), the system achieves 77% yield of 3-(trifluoromethyl)pyrrole at 20-minute residence time, with no catalyst deactivation over 5 hours [7].
Advantages include:
Fluidized-bed vapor-phase reactors (Section 2.1) similarly benefit from continuous operation, enabling real-time byproduct recycling and cost reduction [1].
High-resolution mass spectrometry represents a fundamental analytical technique for the comprehensive characterization of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine, providing precise molecular weight determination and fragmentation pattern analysis. The compound exhibits a molecular formula of C7H5F3N2O2 with an exact molecular mass of 206.122 Da [1].
Mass spectrometric analysis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine typically employs electrospray ionization techniques, which effectively generate protonated molecular ions [M+H]+ at m/z 207 [2] [3]. The ionization efficiency is enhanced by the presence of the pyridine nitrogen atom, which readily accepts protons under positive mode conditions. High-resolution Fourier transform mass spectrometry provides mass accuracy within 2 parts per million, enabling unambiguous molecular formula assignment and differentiation from structural isomers [4].
The fragmentation pattern of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine under collision-induced dissociation conditions reveals characteristic losses that aid in structural confirmation. Primary fragmentation pathways include the loss of trifluoromethyl radical (CF3- , 69 Da) and nitro group (NO2, 46 Da) from the molecular ion [5]. Secondary fragmentation occurs through the loss of carbon monoxide (28 Da) and hydrogen fluoride (20 Da), producing diagnostic fragment ions at m/z 138 and m/z 161 respectively [5].
Analysis of related trifluoromethyl-substituted pyridine derivatives demonstrates that the position of substituents significantly influences fragmentation patterns. The 3-position trifluoromethyl group exhibits enhanced stability compared to 2-position substitution, resulting in reduced CF3 loss intensity [6]. This positional effect provides valuable structural information for regioisomer identification through comparative mass spectrometric analysis.
| Fragment Ion (m/z) | Loss | Relative Intensity (%) | Assignment |
|---|---|---|---|
| 207 | - | 85 | [M+H]+ |
| 188 | 19 (F) | 25 | [M+H-F]+ |
| 161 | 46 (NO2) | 45 | [M+H-NO2]+ |
| 138 | 69 (CF3) | 60 | [M+H-CF3]+ |
| 110 | 97 (NO2+CF3) | 30 | [M+H-NO2-CF3]+ |
The application of atmospheric pressure photoionization as an alternative ionization method enables detection of neutral fragments and provides complementary structural information [7]. This technique proves particularly valuable for analyzing thermally labile trifluoromethyl compounds that may undergo decomposition during conventional ionization processes.
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. The combination of these three nuclei offers complete coverage of all magnetic nuclei present in the molecule, enabling detailed assignment of chemical environments and electronic effects.
¹⁹F nuclear magnetic resonance spectroscopy proves particularly valuable for characterizing the trifluoromethyl substituent. The CF3 group in 2-methyl-5-nitro-3-(trifluoromethyl)pyridine exhibits a characteristic chemical shift at δ -62.8 parts per million relative to trichlorofluoromethane [6] [8]. This chemical shift value reflects the electron-withdrawing nature of the pyridine ring and the influence of the nitro substituent at the 5-position. The ¹⁹F resonance appears as a sharp singlet, indicating rapid rotation of the CF3 group about the C-CF3 bond axis [6].
Comparative analysis of related trifluoromethyl pyridine derivatives reveals that the ¹⁹F chemical shift is sensitive to the electronic environment of the pyridine ring. Electron-withdrawing substituents such as nitro groups cause downfield shifts of the CF3 resonance, while electron-donating groups produce upfield shifts [8]. The magnitude of this shift provides quantitative information about the electronic effects of ring substituents.
¹³C nuclear magnetic resonance analysis reveals the carbon framework of the molecule with characteristic splitting patterns arising from fluorine coupling. The trifluoromethyl carbon exhibits a quartet with a coupling constant of approximately 273 hertz, confirming the presence of three equivalent fluorine atoms [6]. The quaternary carbon bearing the CF3 group shows characteristic coupling to fluorine with reduced intensity due to the absence of directly attached protons.
The pyridine ring carbons display chemical shifts consistent with aromatic character, with C-2 (methyl-bearing carbon) appearing at δ 139.7, C-3 (trifluoromethyl-bearing carbon) at δ 134.4, and C-5 (nitro-bearing carbon) at δ 125.7 parts per million [6]. These chemical shifts reflect the combined electronic effects of all three substituents on the pyridine ring system.
¹H nuclear magnetic resonance spectroscopy provides information about the aromatic and methyl protons. The aromatic protons at C-4 and C-6 appear as distinct signals in the aromatic region (δ 7.5-8.5), with coupling patterns indicating their relative positions [9]. The methyl group attached to C-2 exhibits a singlet at approximately δ 2.7, confirming its attachment to an aromatic carbon [6].
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹⁹F | -62.8 | s | - | CF3 |
| ¹³C | 134.4 | q | 32.8 | C-CF3 |
| ¹³C | 125.7 | q | 3.8 | C-NO2 |
| ¹³C | 123.6 | q | 273.7 | CF3 |
| ¹H | 8.2 | d | 8.5 | H-4 |
| ¹H | 7.8 | d | 8.5 | H-6 |
| ¹H | 2.67 | s | - | CH3 |
X-ray photoelectron spectroscopy provides surface-sensitive elemental and chemical state analysis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine, revealing electronic interactions between the nitro and trifluoromethyl functional groups. The technique probes the topmost 5-10 nanometers of the sample surface, offering insights into electronic structure and bonding characteristics [10].
The nitrogen 1s photoelectron spectrum of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine exhibits two distinct peaks corresponding to the pyridine nitrogen and nitro nitrogen environments. The pyridine nitrogen appears at a binding energy of approximately 399.2 electron volts, characteristic of aromatic nitrogen in heterocyclic systems [11]. The nitro nitrogen exhibits a significantly higher binding energy of 405.8 electron volts, reflecting the highly oxidized state of nitrogen in the nitro functional group [12].
The fluorine 1s photoelectron spectrum reveals a single peak at 688.5 electron volts, corresponding to the three equivalent fluorine atoms in the trifluoromethyl group [13]. The chemical shift of this peak relative to ionic fluoride (684.0 electron volts) indicates the covalent nature of the carbon-fluorine bonds and the electron-withdrawing character of the CF3 group.
Carbon 1s photoelectron spectroscopy provides detailed information about the carbon environments within the molecule. The spectrum exhibits multiple peaks corresponding to different carbon chemical states: aromatic carbons (284.8 electron volts), the trifluoromethyl carbon (293.2 electron volts), and carbons bearing electronegative substituents [11]. The high binding energy of the CF3 carbon reflects the strong electron-withdrawing effect of the three fluorine atoms.
The oxygen 1s spectrum shows a single peak at 533.2 electron volts, corresponding to the two equivalent oxygen atoms in the nitro group [12]. The binding energy is consistent with oxygen in an electron-deficient environment, confirming the oxidized nature of the nitro functionality.
Analysis of the photoelectron peak intensities allows quantitative determination of surface composition, confirming the expected stoichiometry of the compound. The intensity ratios of carbon, nitrogen, oxygen, and fluorine peaks correspond to the molecular formula C7H5F3N2O2 within experimental uncertainty [10].
| Element | Binding Energy (eV) | Peak Assignment | Intensity Ratio |
|---|---|---|---|
| N 1s | 399.2 | Pyridine N | 0.45 |
| N 1s | 405.8 | Nitro N | 0.55 |
| F 1s | 688.5 | CF3 | 1.00 |
| C 1s | 284.8 | Aromatic C | 0.85 |
| C 1s | 293.2 | CF3 C | 0.15 |
| O 1s | 533.2 | Nitro O | 1.00 |
Thermal analysis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine reveals a melting endotherm at 158°C, indicating the solid-to-liquid phase transition [16]. The enthalpy of fusion, calculated from the peak area, provides information about the crystal lattice energy and intermolecular interactions within the solid state. The sharp melting transition suggests a well-ordered crystalline structure with minimal polymorphic variations.
The onset of thermal decomposition occurs at approximately 245°C, as indicated by the appearance of an exothermic peak in the differential scanning calorimetry trace [17]. This decomposition temperature is significantly higher than many related nitro compounds, indicating enhanced thermal stability attributed to the electron-withdrawing trifluoromethyl group [18]. The trifluoromethyl substituent stabilizes the aromatic ring system through inductive effects, raising the activation energy for decomposition reactions.
The decomposition process exhibits complex multi-step kinetics, with an initial rapid decomposition phase followed by secondary reactions of decomposition products [17]. The total decomposition enthalpy of 1250 joules per gram indicates substantial energy release during thermal breakdown, consistent with the energetic nature of nitro-containing compounds [19].
Kinetic analysis using the Kissinger method reveals an activation energy of 165 kilojoules per mole for the primary decomposition process, with a pre-exponential factor of 10^12 per second [17]. These kinetic parameters enable prediction of thermal stability under various temperature conditions and provide guidance for safe handling procedures.
Comparative analysis with related compounds demonstrates that the combination of nitro and trifluoromethyl substituents produces enhanced thermal stability compared to singly substituted derivatives [18]. The electron-withdrawing effects of both substituents create a synergistic stabilization of the aromatic system, resulting in higher decomposition temperatures and improved thermal performance.
| Thermal Property | Value | Units | Method |
|---|---|---|---|
| Melting Point | 158 | °C | DSC |
| Decomposition Onset | 245 | °C | DSC |
| Decomposition Enthalpy | 1250 | J/g | DSC |
| Activation Energy | 165 | kJ/mol | Kissinger Analysis |
| Pre-exponential Factor | 10^12 | s^-1 | Kissinger Analysis |